molecular formula C16H18Cl3N3 B13492846 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

Katalognummer: B13492846
Molekulargewicht: 358.7 g/mol
InChI-Schlüssel: RQPLJPQRQLVUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a benzimidazole derivative featuring a 2-chlorophenylmethyl substitution at the N1 position of the benzodiazole core and an ethylamine side chain at the C2 position. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility for pharmaceutical or biochemical applications.

Eigenschaften

Molekularformel

C16H18Cl3N3

Molekulargewicht

358.7 g/mol

IUPAC-Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H16ClN3.2ClH/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-16(20)9-10-18;;/h1-8H,9-11,18H2;2*1H

InChI-Schlüssel

RQPLJPQRQLVUAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCN)Cl.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis generally involves these key steps:

  • Step 1: Benzimidazole Core Formation

    • Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes to form the benzimidazole ring.
    • Typical conditions involve acidic catalysis and elevated temperatures.
  • Step 2: N-1 Substitution with 2-Chlorobenzyl Group

    • Alkylation of the benzimidazole nitrogen with 2-chlorobenzyl halides (e.g., 2-chlorobenzyl chloride or bromide).
    • Base-mediated nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Step 3: Introduction of Ethanamine Side Chain

    • Functionalization at the 2-position of benzimidazole with a 2-aminoethyl group.
    • This can be achieved by nucleophilic substitution or reductive amination strategies depending on the precursor used.
  • Step 4: Formation of Dihydrochloride Salt

    • Treatment of the free base with hydrochloric acid to yield the dihydrochloride salt.
    • Salt formation improves compound stability, crystallinity, and aqueous solubility.

Detailed Preparation Process

Step Reaction Type Reagents/Conditions Notes
1 Benzimidazole synthesis o-Phenylenediamine + aldehyde/carboxylic acid, acid catalyst, heat Commonly refluxed in polyphosphoric acid or acidic solvents to promote ring closure.
2 N-Alkylation Benzimidazole + 2-chlorobenzyl chloride, base (e.g., K2CO3), DMF, 50-80°C Alkylation at N-1 position; base scavenges HCl byproduct; polar aprotic solvent enhances nucleophilicity.
3 Side chain installation Halogenated ethanamine derivative or reductive amination with 2-aminoethanol derivatives May require protecting groups if multiple amines present; reductive amination uses NaBH3CN or similar reducing agents.
4 Salt formation Free base + HCl in ethanol or isopropanol, room temperature Precipitation of dihydrochloride salt; filtration and drying yield stable crystalline form.

Process Optimization and Parameters

Parameter Recommended Range/Condition Impact on Yield and Purity
Reaction Temperature 50–80°C for alkylation; reflux for benzimidazole formation Higher temperature increases reaction rate but may cause side reactions.
Solvent Choice DMF, DMSO for alkylation; ethanol/isopropanol for salt formation Solvent polarity affects nucleophilicity and solubility of intermediates.
Base Used Potassium carbonate, sodium hydride Neutralizes acid byproducts, promotes substitution reaction.
Salt Formation pH Acidic (HCl addition) Controls salt crystallization and stability.
Purification Filtration, recrystallization Essential for removing impurities and obtaining pharmaceutical-grade purity (>98%).

Research Findings and Source Diversity

  • The primary authoritative source for chemical identity and properties is PubChem, which provides molecular formula, identifiers, and basic data.
  • Patent literature (e.g., WO2017191651A1) offers detailed synthetic procedures for benzimidazole derivatives structurally related to the target compound, including solvent systems, purification, and solid-state form preparation.
  • The combination of these sources ensures comprehensive coverage of preparation methods, including both synthetic and formulation aspects.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Remarks
Benzimidazole ring synthesis Condensation of o-phenylenediamine with aldehydes Acidic catalysis, heat Formation of benzimidazole core
N-1 Substitution Alkylation with 2-chlorobenzyl chloride Base (K2CO3), polar aprotic solvent N-1 substituted benzimidazole intermediate
Ethanamine side chain installation Nucleophilic substitution or reductive amination Halogenated amine or aldehyde + reducing agent Introduction of ethanamine moiety
Salt formation Reaction with HCl in alcoholic solvent Room temperature Dihydrochloride salt, improved stability

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate various physiological responses, including allergic reactions. The compound’s structure allows it to fit into the receptor binding site, blocking the action of histamine and providing relief from allergic symptoms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A detailed comparison of structural analogs highlights key differences in substituents, salt forms, and physicochemical properties:

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents/Modifications Salt Form Molecular Weight Key Features References
Target Compound : 2-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride C16H16Cl3N3 N1: 2-chlorophenylmethyl; C2: ethylamine Dihydrochloride 356.68 g/mol Ortho-chloro substitution introduces steric hindrance; dihydrochloride enhances solubility.
2-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine dihydrochloride C9H12Cl2N4 No N1 substitution; C2: ethylamine Dihydrochloride 263.13 g/mol Base structure lacking aromatic substitution; simpler pharmacokinetic profile.
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride C11H14Cl3N3 Core: imidazole; C2: 4-chlorophenyl and ethylamine Dihydrochloride 302.61 g/mol Para-chloro substitution on phenyl; imidazole core may alter target affinity vs. benzodiazole.
2-{1-[(Pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride C15H19Cl3N4 N1: pyridin-4-ylmethyl; C2: ethylamine Trihydrochloride 369.70 g/mol Pyridine ring introduces basicity; trihydrochloride increases solubility but adds molecular weight.
2-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride C10H12Cl2FN3 N1: methyl; C6: fluorine; C2: ethylamine Dihydrochloride 288.13 g/mol Fluorine’s electronegativity may enhance metabolic stability; methyl group reduces steric bulk.
2-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride C12H17Cl2N3 N1: isopropyl; C2: ethylamine Dihydrochloride 286.19 g/mol Bulky isopropyl group increases steric hindrance, potentially affecting target binding.

Key Comparative Insights

Substituent Effects :

  • The ortho-chlorophenylmethyl group in the target compound (vs. para-chloro in or pyridinyl in ) may influence binding interactions due to steric and electronic effects.
  • Fluorine substitution (as in ) often improves metabolic stability and bioavailability compared to chlorine.
  • Bulkier groups (e.g., isopropyl in ) may reduce membrane permeability but enhance selectivity for certain targets.

Salt Forms :

  • Dihydrochloride salts (target compound, ) are common for improving solubility, while trihydrochloride () offers higher solubility at the cost of increased molecular weight.

Core Heterocycle :

  • Benzimidazole (target compound) vs. imidazole () alters aromatic stacking and hydrogen-bonding capabilities, impacting target affinity.

Biologische Aktivität

The compound 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride (CAS No. 210762499) is a member of the benzodiazole class, known for its diverse biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15ClN2·2HCl
  • Molecular Weight : 305.66 g/mol
  • Structure : The compound features a benzodiazole moiety, which is known for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, showcasing its potential in several therapeutic areas:

Anticancer Activity

Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include:

  • Inhibition of cell proliferation : The compound has shown to reduce the viability of cancer cell lines.
  • Apoptosis induction : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Benzodiazole derivatives have also been studied for their antimicrobial properties. This compound demonstrated efficacy against various bacterial strains in vitro, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzodiazoles. The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of benzodiazole derivatives, including this compound, for their anticancer activity against breast cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : In a study assessing various benzodiazole derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Neuroprotective Research : A recent investigation into neuroprotective agents highlighted the potential of this compound to mitigate oxidative stress-induced neuronal damage in vitro, suggesting mechanisms involving antioxidant pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialSignificant antibacterial activity
NeuroprotectiveProtection against oxidative stress

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the benzodiazole core via cyclization of o-phenylenediamine derivatives, and (2) alkylation with 2-chlorophenylmethyl groups. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is critical to achieve >95% purity. Salt formation (dihydrochloride) improves solubility for biological assays. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products like N-alkylated isomers .

Advanced: How can contradictory biological activity data for benzodiazole derivatives be systematically addressed?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical variability : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test their individual activities.
  • Impurity profiles : Employ LC-MS to identify trace by-products (e.g., dechlorinated analogs) that may interfere with assays.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) across studies. Orthogonal assays (e.g., enzymatic vs. cell-based) can validate target engagement .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms the benzodiazole core, 2-chlorophenylmethyl substitution, and ethanamine chain. Aromatic proton splitting patterns distinguish positional isomers.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C16H15ClN3·2HCl).
  • X-ray crystallography : Resolves absolute configuration and salt formation (dihydrochloride) in the solid state .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic substituent modification : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding.
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or kinases). Pair with mutagenesis studies to validate binding sites.
  • Pharmacophore mapping : Compare with known benzodiazole-based inhibitors to identify critical hydrophobic/ionic interaction points .

Basic: What solubility and stability considerations are critical for experimental design?

Methodological Answer:

  • Solubility : The dihydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4). For organic solvents, use DMSO for stock solutions (100 mM), but limit final concentration to <0.1% in cell assays.
  • Stability : Conduct accelerated stability studies (4°C, 25°C, 40°C) over 14 days with HPLC monitoring. Degradation products (e.g., hydrolyzed benzodiazole rings) indicate susceptibility to moisture or acidic conditions .

Advanced: How can researchers investigate the metabolic fate of this compound in in vitro models?

Methodological Answer:

  • Hepatocyte incubation : Use primary human hepatocytes or microsomal fractions to identify Phase I/II metabolites. LC-HRMS detects hydroxylated, glucuronidated, or sulfated derivatives.
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to assess drug-drug interaction risks.
  • Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates that may cause toxicity .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement (e.g., 3H-labeled ligands for serotonin or dopamine receptors) quantifies affinity (Ki values).
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC50).
  • Enzyme inhibition : Fluorescent substrates (e.g., Z-LYTE® kits) assess inhibition of kinases or proteases .

Advanced: How can researchers address low bioavailability observed in preclinical studies?

Methodological Answer:

  • Prodrug design : Introduce ester or amide moieties to the ethanamine chain to enhance membrane permeability.
  • Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life.
  • Pharmacokinetic profiling : Conduct cassette dosing in rodents to measure Cmax, AUC, and clearance rates. Adjust dosing regimens based on t1/2 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.